4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide
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Overview
Description
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide is a chemical compound known for its unique structural and functional properties It features a benzenesulfonamide moiety linked to a 1,3-dioxoisoindoline group via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide typically involves the reaction of 4-(chloromethyl)benzenesulfonamide with 1,3-dioxoisoindoline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase II.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase II by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile: Similar structure but with a nitrile group instead of a sulfonamide group.
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide: Contains an amide group instead of a sulfonamide group.
Uniqueness
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group allows the compound to participate in a variety of reactions and interactions that are distinct from those of its analogs.
Properties
CAS No. |
7518-98-1 |
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Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(20,21)11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2,(H2,16,20,21) |
InChI Key |
RSINXGPYLWVADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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